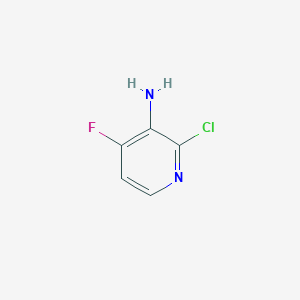

2-Chloro-4-fluoropyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTHNNGQWKYLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoropyridin-4-amine: A Key Building Block in Modern Chemistry

Senior Application Scientist's Note: The initial query for this guide specified the compound 2-Chloro-4-fluoropyridin-3-amine with CAS number 1805269-43-5. However, a comprehensive search of chemical databases and scientific literature reveals a significant lack of available data for this specific isomer and CAS designation. It is highly probable that the intended subject of inquiry is the structurally related and well-documented isomer, 2-Chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8) . This compound is a commercially available and widely utilized building block in medicinal and materials chemistry. Therefore, this guide provides a detailed technical overview of 2-Chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8) to best serve the needs of researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridines

Halogenated pyridines are foundational scaffolds in the synthesis of a vast array of functional molecules, from pharmaceuticals to agrochemicals. The introduction of a fluorine atom, in particular, can profoundly influence a molecule's biological and physical properties. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, enhance binding affinity, and increase membrane permeability—attributes highly sought after in drug design.[1]

2-Chloro-3-fluoropyridin-4-amine is a prime example of a "fluorinated building block" that offers multiple points for synthetic diversification. Its unique substitution pattern—a nucleophilic amine group, a displaceable chlorine atom, and an electron-withdrawing fluorine atom—makes it an exceptionally versatile intermediate for constructing complex heterocyclic systems.[2][3] This guide will delve into the core properties, synthesis, reactivity, and safety considerations for this important chemical entity.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is paramount for its effective use in synthesis. The key properties of 2-Chloro-3-fluoropyridin-4-amine are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1227577-03-8 | [4][5] |

| Molecular Formula | C₅H₄ClFN₂ | [4][6] |

| Molecular Weight | 146.55 g/mol | [4] |

| Appearance | White to brown crystalline powder or solid | [4] |

| Melting Point | 133.0 to 137.0 °C | |

| Boiling Point | 271.9 ± 35.0 °C at 760 mmHg | [5] |

| Purity | Typically >98.0% (by GC) | [5] |

| Storage Conditions | Store at 2-8°C, under an inert atmosphere, protected from light | [5][7] |

| InChI Key | VUGYOFOYGPXOFL-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of the compound. The reported ¹H NMR data provides clear diagnostic peaks for the pyridine ring protons and the amine group.

-

¹H NMR (400 MHz, CDCl₃):

The downfield doublet at 7.82 ppm corresponds to the proton at the C6 position, while the triplet at 6.60 ppm is assigned to the proton at the C5 position. The broad singlet at 4.38 ppm is characteristic of the amine (-NH₂) protons. Further structural confirmation would typically involve ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Synthesis and Mechanistic Rationale

The most commonly cited synthesis of 2-Chloro-3-fluoropyridin-4-amine proceeds via the deprotection of a Boc-protected precursor. This method is efficient and high-yielding.[4][8]

Experimental Protocol: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester.

Step 1: Reaction Setup

-

To a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) in dichloromethane (DCM, 10 mL), add trifluoroacetic acid (TFA, 5 mL).

Causality: DCM is an excellent solvent for both the starting material and the reagents, and it is relatively inert under these acidic conditions. TFA is a strong acid that is highly effective for the cleavage of the acid-labile Boc group. It is used in excess to ensure the reaction goes to completion.

Step 2: Reaction Execution

-

Stir the solution at ambient temperature for 5 hours.

Causality: The reaction is typically complete within a few hours at room temperature. Monitoring by TLC or LC-MS can be performed to confirm the consumption of the starting material.

Step 3: Workup and Isolation

-

Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

Causality: This step removes the volatile components, leaving the crude product, likely as a TFA salt.

Step 4: Purification

-

Dissolve the resultant residue in DCM.

-

Purify the solution by column chromatography using an NH₂-functionalized silica cartridge.

-

Elute with a gradient of 0-10% methanol in DCM.

Causality: The use of an amino-functionalized (NH₂) silica column is a key choice. The basic nature of the stationary phase neutralizes the TFA salt of the product amine in situ, allowing the free amine to be eluted. This avoids a separate basic aqueous workup step which might be complicated by the product's solubility. The methanol/DCM gradient effectively separates the polar product from less polar impurities.

Step 5: Final Product

Synthesis Workflow Diagram

Caption: Boc deprotection synthesis workflow.

Applications in Drug Discovery and Medicinal Chemistry

2-Chloro-3-fluoropyridin-4-amine is a valuable intermediate in the synthesis of pharmacologically active compounds.[8] Its utility stems from the orthogonal reactivity of its functional groups:

-

The amine group is a potent nucleophile and a handle for amide bond formation or participation in building heterocyclic rings.

-

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

The fluoro group at the 3-position strongly influences the electronic properties of the ring, enhancing the electrophilicity of the C2 and C6 positions, and can serve as a metabolic blocking point in a final drug candidate.

This trifecta of functionality allows chemists to selectively elaborate the pyridine core in a stepwise manner, making it an ideal scaffold for building libraries of compounds for screening. It serves as an important intermediate for various pharmaceutical and pesticide products, including potential anti-ulcer and anti-HIV drugs.[8]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 2-Chloro-3-fluoropyridin-4-amine is essential for laboratory safety. The compound is classified as harmful and an irritant.

GHS Hazard Classification

| Hazard Class | Category | Source(s) |

| Acute Toxicity, Oral | Category 4 | [9] |

| Acute Toxicity, Dermal | Category 4 | [9] |

| Acute Toxicity, Inhalation | Category 4 | [9] |

| Skin Irritation | Category 2 | [9] |

| Serious Eye Irritation | Category 2 | [9] |

| Specific target organ toxicity – single exposure | Category 3 (Respiratory irritation) | [9] |

Safety and Handling Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product.[9] Wash hands thoroughly after handling. Avoid formation of dust.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep refrigerated (2-8°C) and protect from light.[5]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and prevent dust formation.[9]

Conclusion

2-Chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8) is a strategically important heterocyclic building block with significant applications in synthetic and medicinal chemistry. Its well-defined physicochemical properties, reliable synthesis, and versatile reactivity make it a valuable tool for researchers and drug development professionals. Adherence to strict safety protocols is mandatory when handling this compound. As the demand for novel, fluorinated pharmaceuticals continues to grow, the importance of intermediates like 2-Chloro-3-fluoropyridin-4-amine in the synthetic chemist's toolbox is set to increase.

References

-

Salter, R., & Zhou, D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8363–8424. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 [sigmaaldrich.com]

- 6. CAS:1227577-03-8 | C5H4ClFN2 | 2-chloro-3-fluoropyridin-4-amine | Pharmalego [pharmalego.com]

- 7. 1227577-03-8|2-Chloro-3-fluoropyridin-4-amine|BLD Pharm [bldpharm.com]

- 8. 2-chloro-3-fluoropyridin-4-aMine | 1227577-03-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-Amino-2-chloro-4-fluoropyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3-Amino-2-chloro-4-fluoropyridine, a halogenated and aminated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is not widely cataloged; therefore, this document synthesizes information from related structures and established chemical principles to offer a comprehensive overview. We will delve into its core chemical identity, propose a robust synthetic pathway with detailed protocols, and discuss its potential applications, particularly within the realm of drug discovery.

Core Chemical Identity: Structure and Properties

The foundational step in understanding any chemical entity is to define its structure and resulting physicochemical properties.

Chemical Structure and SMILES Notation

3-Amino-2-chloro-4-fluoropyridine is a pyridine ring substituted with an amino group at position 3, a chlorine atom at position 2, and a fluorine atom at position 4.

Below is a 2D representation of the chemical structure.

Caption: 2D structure of 3-Amino-2-chloro-4-fluoropyridine.

Physicochemical Properties (Estimated)

While experimental data for this specific molecule is scarce, we can estimate its properties based on analogous compounds such as 3-Amino-2-chloropyridine and 3-Amino-2-fluoropyridine.[1] These properties are crucial for predicting its behavior in biological systems and for designing experimental conditions.

| Property | Estimated Value | Rationale / Comparison Source |

| Molecular Formula | C₅H₄ClFN₂ | Derived from structure |

| Molecular Weight | 146.55 g/mol | Calculated from formula |

| Appearance | Off-white to light yellow solid | Based on similar aminopyridines[2] |

| Melting Point | 70-90 °C | Interpolated from 3-amino-2-chloropyridine (76-78°C) and other substituted pyridines. |

| Boiling Point | >250 °C (decomposes) | Halogenated aminopyridines often have high boiling points.[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot ethanol. | Typical for functionalized pyridines. |

| pKa (of pyridinium ion) | 2-4 | The electron-withdrawing Cl and F atoms decrease the basicity of the ring nitrogen compared to pyridine (~5.2). |

Proposed Synthesis Pathway and Experimental Protocols

The synthesis of 3-Amino-2-chloro-4-fluoropyridine can be logically approached via a two-step process starting from the commercially available 2-chloro-4-fluoropyridine. The strategy involves the regioselective introduction of a nitro group, followed by its reduction to the target amine.

Caption: Proposed two-step synthesis workflow for 3-Amino-2-chloro-4-fluoropyridine.

Step 1: Nitration of 2-Chloro-4-fluoropyridine

Causality and Expertise: The initial step is an electrophilic aromatic substitution (nitration). On a pyridine ring, nitration is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. However, the presence of activating or deactivating groups and the reaction conditions can control the outcome. The chloro and fluoro groups are deactivating but ortho-, para-directing. The pyridine nitrogen strongly directs meta to itself (position 3 and 5). The position C-3 is sterically less hindered and electronically favored for electrophilic attack in this system. Therefore, treating 2-chloro-4-fluoropyridine with a strong nitrating agent should yield the desired 3-nitro intermediate.

Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 98%, 5 volumes).

-

Cooling: Cool the flask to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 2-chloro-4-fluoropyridine (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.[3]

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (HNO₃, >90%, 1.1 eq) to concentrated sulfuric acid (2 volumes) at 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Warming and Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-chloro-4-fluoro-3-nitropyridine.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Trustworthiness: This protocol is adapted from standard nitration procedures for halogenated pyridines. The use of a strong acid medium protonates the pyridine nitrogen, further deactivating the ring, but forcing conditions ensure the reaction proceeds. Careful temperature control is critical to prevent runaway reactions and minimize side-product formation.

Step 2: Reduction of 2-Chloro-4-fluoro-3-nitropyridine

Causality and Expertise: The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Several methods are effective. Catalytic hydrogenation (H₂ with Pd/C) is very clean but may risk dehalogenation. A more robust and common laboratory method is the use of a metal in an acidic or neutral medium, such as iron powder in the presence of ammonium chloride.[4] This method is highly effective for nitro group reduction while typically preserving aryl halides.

Protocol:

-

Preparation: To a round-bottom flask containing the 2-chloro-4-fluoro-3-nitropyridine (1.0 eq) from Step 1, add ethanol and water (e.g., in a 4:1 ratio).

-

Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 3-4 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is often exothermic initially.

-

Monitoring: Monitor the disappearance of the starting material by TLC (staining with an appropriate agent like potassium permanganate). The reaction is typically complete within 2-6 hours.

-

Filtration: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or methanol.

-

Workup: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude 3-Amino-2-chloro-4-fluoropyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

Trustworthiness: This reduction method is well-established for its selectivity in reducing nitro groups without affecting most other functional groups, including aryl chlorides and fluorides.[5] The workup procedure is designed to effectively remove the inorganic byproducts.

Applications in Research and Drug Development

Substituted aminopyridines are privileged structures in medicinal chemistry. The introduction of fluorine, in particular, can significantly modulate a molecule's properties.

Role as a Bioactive Scaffold

The 3-aminopyridine core is a key component in numerous biologically active compounds. The specific substitution pattern of 3-Amino-2-chloro-4-fluoropyridine offers several strategic advantages for drug design:

-

Vectorial Complexity: The distinct electronic nature of the amino, chloro, and fluoro groups provides multiple points for synthetic diversification, allowing for the fine-tuning of structure-activity relationships (SAR).

-

Hydrogen Bonding: The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets like enzyme active sites or protein receptors.

-

Metabolic Stability: The fluorine atom at the 4-position can block a potential site of metabolic oxidation, thereby increasing the half-life of a drug candidate in vivo.[6]

-

Modulation of Basicity: The electron-withdrawing halogens decrease the pKa of the pyridine nitrogen, which can be crucial for optimizing a compound's pharmacokinetic profile, such as cell permeability and off-target activity.

Potential Therapeutic Areas

While this specific molecule may not be a final drug, it is a valuable building block for synthesizing more complex molecules. Based on the activity of similar fluorinated aminopyridine scaffolds, potential therapeutic areas for derivatives include:

-

Kinase Inhibitors: Many kinase inhibitors developed for oncology feature substituted pyridine cores that interact with the hinge region of the kinase domain.[6]

-

Central Nervous System (CNS) Agents: The ability to tune polarity and basicity is critical for designing molecules that can cross the blood-brain barrier.

-

Anti-inflammatory Agents: The aminopyridine scaffold is present in various anti-inflammatory drug candidates.

Safety and Handling

As a laboratory chemical, 3-Amino-2-chloro-4-fluoropyridine and its intermediates should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Toxicity: While specific data is unavailable, related compounds like 3-amino-2-chloropyridine are classified as harmful if swallowed or in contact with skin and can cause skin and eye irritation. The nitrated intermediate is likely to be a stronger irritant and potentially mutagenic.

Always consult the Safety Data Sheet (SDS) for the specific reagents being used in the synthesis.

Conclusion

3-Amino-2-chloro-4-fluoropyridine represents a synthetically accessible and valuable building block for research and development, particularly in the pharmaceutical industry. While not a widely available compound, its synthesis can be reliably achieved through a logical sequence of nitration and reduction from 2-chloro-4-fluoropyridine. The unique combination of its functional groups provides a versatile platform for creating novel molecules with potentially enhanced biological activity and optimized pharmacokinetic properties. This guide provides a solid, scientifically-grounded framework for the synthesis and application of this promising chemical entity.

References

-

European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Retrieved from [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoropyridine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]

-

YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

-

Thieme E-Books & E-Journals. (n.d.). Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines and Isolation of a Novel Difluoroboryl Imidate. Retrieved from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

-

ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

Sources

- 1. 3-Amino-2-fluoropyridine 95 1597-33-7 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jsynthchem.com [jsynthchem.com]

- 6. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Advanced Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-4-fluoro-3-pyridinamine

Executive Summary 2-Chloro-4-fluoro-3-pyridinamine (CAS: 1805269-43-5) is a highly specialized fluorinated N-heterocyclic building block increasingly utilized in modern drug discovery and agrochemical development[1]. This technical guide provides an in-depth analysis of its molecular architecture, step-by-step synthetic workflows, and analytical validation protocols. By understanding the causal relationships between its structural substituents and chemical reactivity, researchers can effectively integrate this scaffold into complex active pharmaceutical ingredients (APIs).

Molecular Identity and Physicochemical Properties

The precise molecular characterization of 2-Chloro-4-fluoro-3-pyridinamine is foundational for downstream applications. The molecule features a pyridine core substituted with a chlorine atom at C2, an amine group at C3, and a fluorine atom at C4.

Table 1: Quantitative Physicochemical Profile

| Property | Value |

| Chemical Name | 2-Chloro-4-fluoro-3-pyridinamine |

| Synonyms | 2-Chloro-4-fluoropyridin-3-amine[2] |

| CAS Registry Number | 1805269-43-5[3] |

| Molecular Formula | C5H4ClFN2[2] |

| Molecular Weight | 146.55 g/mol [2] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų (calculated) |

| Hydrogen Bond Donors | 1 (NH2 group) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, F, Cl) |

Electronic Architecture and SAR Implications

As a Senior Application Scientist, it is critical to emphasize that the utility of this building block lies in its unique electronic distribution. The synergistic electron-withdrawing effects of the 2-chloro and 4-fluoro substituents drastically reduce the electron density of the pyridine ring.

-

Amine pKa Modulation : The basicity of the 3-amino group is significantly attenuated by the adjacent halogens. This prevents unwanted protonation at physiological pH, allowing the amine to act as a precise, neutral hydrogen bond donor in target binding (e.g., kinase hinge regions).

-

Metabolic Shielding : The introduction of the 4-fluoro substituent is a deliberate structural strategy to block cytochrome P450-mediated oxidative metabolism at the highly reactive C4 position of the pyridine ring, thereby increasing the half-life of the final drug candidate.

Figure 1: Pharmacophore mapping and SAR logic of 2-Chloro-4-fluoro-3-pyridinamine.

Strategic Synthetic Workflows

The synthesis of highly substituted pyridines requires stringent regiocontrol. The most robust, self-validating protocol for generating 2-Chloro-4-fluoro-3-pyridinamine involves the directed ortho-lithiation (DoM) of a protected 3-amino-2-chloropyridine precursor, followed by electrophilic fluorination.

Figure 2: Step-by-step synthetic workflow utilizing directed ortho-lithiation.

Step-by-Step Methodology: Regioselective Fluorination

Causality & Rationale: Direct fluorination of pyridines is notoriously unselective and hazardous. By utilizing the directing effects of the protected amine and the chloro group, we can selectively deprotonate the C4 position using Lithium diisopropylamide (LDA) under strict kinetic control (-78°C). N-Fluorobenzenesulfonimide (NFSI) is selected as the electrophilic fluorine source due to its bench-stability and predictable reactivity.

-

Amine Protection :

-

Dissolve 3-amino-2-chloropyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Add Di-tert-butyl dicarbonate (Boc2O, 2.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir at room temperature for 12 hours. The bis-Boc protection ensures the acidic amine protons do not quench the base in the subsequent lithiation step.

-

-

Directed ortho-Lithiation (DoM) :

-

Cool the solution of the protected intermediate in anhydrous THF to -78°C under an argon atmosphere. Crucial Step: Maintaining -78°C prevents the formation of highly reactive pyridyne (benzyne-like) intermediates and ring-opening side reactions.

-

Dropwise add LDA (1.2 eq). Stir for 1 hour to ensure complete deprotonation at the C4 position.

-

-

Electrophilic Fluorination :

-

Add a solution of NFSI (1.5 eq) in THF dropwise to the -78°C mixture.

-

Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH4Cl.

-

-

Deprotection :

-

Extract the fluorinated intermediate using Ethyl Acetate, dry over Na2SO4, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours at room temperature to cleave the Boc protecting groups.

-

Neutralize with saturated NaHCO3, extract, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 2-Chloro-4-fluoro-3-pyridinamine.

-

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized batch, a self-validating analytical protocol must be executed. The presence of both fluorine and chlorine on the pyridine ring provides distinct, verifiable spectroscopic signatures.

Table 2: Analytical Validation Parameters

| Analytical Technique | Expected Observation | Causality / Validation Logic |

| LC-MS (ESI+) | m/z = 147.0 [M+H]+ | Confirms the exact mass (MW 146.55). The isotopic pattern will show a ~3:1 ratio for the M and M+2 peaks, definitively proving the presence of one Chlorine atom. |

| 1H NMR (400 MHz, DMSO-d6) | Two doublets in the aromatic region (H5, H6); broad singlet for NH2. | The H5 proton will show a distinct ortho-coupling to the H6 proton and a meta-coupling to the F atom, confirming regiochemistry. |

| 19F NMR (376 MHz, DMSO-d6) | Single peak around -115 to -125 ppm. | Confirms the successful incorporation of exactly one fluorine atom. The chemical shift is characteristic of a pyridine-bound fluorine. |

Protocol for LC-MS Validation:

-

Prepare a 1 mg/mL stock solution of the synthesized compound in LC-MS grade Methanol.

-

Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to facilitate ionization.

-

Inject 2 µL onto a C18 reverse-phase column.

-

Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

-

Validation Check: The compound should elute as a single sharp peak (>98% Area Under Curve). The mass spectrum extracted from this peak must display the characteristic 147.0/149.0 m/z isotopic cluster, validating both purity and identity.

Conclusion

The rational design and synthesis of 2-Chloro-4-fluoro-3-pyridinamine highlight the precision required in modern chemical biology and drug development. By mastering the electronic interplay of its substituents and employing rigorous, regioselective synthetic methodologies, researchers can leverage this molecule to build next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

Sources

Trisubstituted Pyridine Architectures: A Medicinal Chemist’s Guide to Regiocontrol and Functionalization

Executive Summary: The "Pyridine Privilege" in Drug Design

In modern medicinal chemistry, the pyridine ring is not merely a bioisostere of benzene; it is a functional handle that modulates solubility, metabolic stability, and π-stacking interactions. While mono- and disubstituted pyridines are commonplace, trisubstituted pyridines represent a privileged yet underutilized geometric class. They offer precise vector control for filling hydrophobic pockets (e.g., kinase back-pockets) and blocking metabolic "soft spots" (C-H oxidation sites).

This guide addresses the primary bottleneck in deploying trisubstituted pyridines: Regiocontrol . We move beyond standard electrophilic aromatic substitution (EAS)—which fails for electron-deficient pyridines—to detail robust de novo cyclizations and transition-metal-catalyzed C-H functionalizations.

Strategic Synthesis: Decision Matrix

The synthesis of a trisubstituted pyridine is dictated by the substitution pattern. A "functionalization-first" approach often fails for crowded 3,4,5-systems due to steric clash and electronic deactivation. Conversely, de novo synthesis is superior for asymmetric 2,3,6-systems.

Synthesis Logic Flow

The following decision tree guides the selection of the optimal synthetic pathway based on the target substitution pattern.

Caption: Decision matrix for selecting synthetic methodologies based on pyridine substitution topology.

Core Methodologies & Protocols

The Bohlmann-Rahtz Synthesis (2,3,6-Trisubstitution)

For targets requiring substituents at the 2, 3, and 6 positions (common in kinase inhibitors), the Bohlmann-Rahtz reaction is superior to cross-coupling because it establishes the ring and the substituents in one operation, avoiding the "ortho-lithiation dance."

Mechanism: Michael addition of an enamine to an alkynone, followed by cyclodehydration.[1]

Protocol: One-Pot Modified Bohlmann-Rahtz

Target: Ethyl 2-methyl-6-phenylnicotinate derivatives.

Materials:

-

Alkynone (e.g., 1-phenylprop-2-yn-1-one): 1.0 equiv

-

Enamine precursor (e.g., Ethyl acetoacetate + Ammonium Acetate): 1.2 equiv

-

Solvent: Ethanol/Acetic Acid (5:1 v/v)[2]

-

Catalyst: ZnBr₂ (10 mol%) or Amberlyst-15 (solid acid)

Step-by-Step Procedure:

-

Enamine Formation (In Situ): To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (10 mmol), ammonium acetate (50 mmol, 5 equiv), and ethanol (20 mL). Stir at room temperature for 30 minutes.

-

Addition: Add the alkynone (10 mmol) and ZnBr₂ (1 mmol) to the reaction mixture.

-

Cyclization: Heat the mixture to 50 °C for 2 hours (Michael addition phase), then increase temperature to reflux (80 °C) for 4–6 hours to drive cyclodehydration. Note: Monitor by TLC for the disappearance of the intermediate aminodienone.

-

Workup: Cool to room temperature. Remove solvent in vacuo.[1] Redissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize acetic acid. Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The Lewis acid (ZnBr₂) catalyzes the initial Michael addition and lowers the energy barrier for the rate-limiting dehydration step, preventing the formation of non-cyclized byproducts common in thermal-only conditions [1, 2].

Regioselective C-H Activation (C3/C4 Functionalization)

Direct functionalization of the pyridine ring is electronically governed:

-

C2/C6 (Ortho): Nucleophilic attack (Minisci) or N-oxide directed activation.

-

C3 (Meta): Electrophilic substitution (difficult) or Ir-catalyzed borylation.

-

C4 (Para): The most challenging position.

Strategy: Use a C3-Electron Withdrawing Group (EWG) to direct Pd-catalyzed arylation to the C4 position. The EWG increases the acidity of the C4-H bond and sterically discourages C2-palladation [3].[3]

Protocol: C4-Selective Arylation of Nicotinic Acid Derivatives

Target: 3-Fluoro-4-arylpyridines (Scaffold for biaryl ether bioisosteres).

Materials:

-

Substrate: 3-Fluoropyridine or Nicotinic acid ester (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Phenylacetic acid (30 mol%) - Critical for C4 selectivity

-

Base: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and oxidant

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon, combine Pd(OAc)₂, Phenylacetic acid, Ag₂CO₃, and the pyridine substrate in a sealed tube.

-

Activation: Add the Aryl Iodide and DCE.

-

Reaction: Seal and heat to 110 °C for 16 hours.

-

Filtration: Cool to RT. Filter through a Celite pad to remove silver salts. Wash with DCM.

-

Purification: The crude mixture often contains traces of C2-arylation (approx. 5-10%). Separate via HPLC or careful silica chromatography.

Mechanism of Selectivity: The carboxylate ligand assists in the Concerted Metalation-Deprotonation (CMD) pathway. The C3-substituent creates steric hindrance at C2, pushing the palladium to the sterically accessible and electronically activated C4 position [3].

Physicochemical Profiling: Pyridine vs. Benzene

Replacing a trisubstituted benzene with a pyridine congener drastically alters the molecular property profile.

Table 1: Comparative Properties of Trisubstituted Scaffolds

| Property | 1,2,4-Trisubstituted Benzene | 2,3,5-Trisubstituted Pyridine | Impact on Drug Design |

| LogP (Lipophilicity) | High (Baseline) | Lower (~1.0 - 1.5 units) | Improves aqueous solubility; reduces non-specific binding. |

| pKa (Basicity) | N/A | ~2.0 - 5.0 (Tunable) | Protonation at physiological pH can improve solubility but may hinder permeability. |

| H-Bonding | Donor/Acceptor only via substituents | Ring N is H-bond Acceptor | Potential for new interactions (e.g., Hinge region in kinases). |

| Metabolic Stability | Prone to CYP oxidation (Epoxidation) | High (Electron deficient ring) | Blocks metabolic "soft spots"; extends half-life ( |

| Solubility (pH 7.4) | Low | Moderate to High | Critical for oral bioavailability. |

Visualizing the C-H Activation Workflow

The following diagram illustrates the mechanistic pathway for C4-selective arylation, highlighting the role of the directing group and steric factors.

Caption: Mechanistic divergence in Pd-catalyzed C-H activation. Steric bulk at C3 blocks C2, favoring C4 functionalization.

References

-

Bagley, M. C., et al. "The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications." Synlett, 2007(16), 2459–2482.[4] Link

-

BenchChem. "Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis." BenchChem Protocols, 2025. Link

-

Guo, P., et al. "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring."[5] Journal of the American Chemical Society, 2015. Link

-

Mohite, S. B., et al. "Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity."[6][7] Chemistry - A European Journal, 2025. Link

-

Tsien, J., et al. "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene."[8] Nature Reviews Chemistry, 2024.[8] Link

-

FDA Approved Drugs Database. "Analysis of Pyridine-containing Drugs (2014-2023)." U.S. Food and Drug Administration.[9] Link

Sources

- 1. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Isomers: A Technical Guide to 2-chloro-4-fluoropyridin-3-amine and 2-chloro-3-fluoropyridin-4-amine

Foreword: The Subtle Dance of Atoms and Function

In the intricate world of drug discovery and fine chemical synthesis, the precise arrangement of atoms within a molecule is paramount. A subtle shift of a single functional group can dramatically alter a compound's physicochemical properties, reactivity, and biological activity. This guide delves into the nuanced differences between two closely related constitutional isomers: 2-chloro-4-fluoropyridin-3-amine and 2-chloro-3-fluoropyridin-4-amine. While one isomer, 2-chloro-3-fluoropyridin-4-amine, is a well-documented and commercially available building block in medicinal chemistry, its counterpart, 2-chloro-4-fluoropyridin-3-amine, remains largely unexplored in publicly accessible literature.

This technical guide will provide a comprehensive overview of the known isomer, leveraging available data to establish a baseline for comparison. We will then extrapolate from established chemical principles and related literature to offer insights into the predicted properties, potential synthetic routes, and the prospective utility of the lesser-known isomer. This comparative analysis aims to equip researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships at play and to illuminate the potential of these valuable heterocyclic scaffolds.

Part 1: The Established Player: 2-chloro-3-fluoropyridin-4-amine

This isomer has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its trifunctionalized pyridine core offers multiple points for diversification, making it an attractive starting material for the construction of compound libraries.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 2-chloro-3-fluoropyridin-4-amine are well-characterized, providing a solid foundation for its application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1227577-03-8 | [1][2] |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 271.9 ± 35.0 °C at 760 mmHg | [1] |

| Purity | Typically >98% | [1] |

| Storage | 4°C, protect from light | [1] |

Spectroscopic Data:

The ¹H NMR spectrum of 2-chloro-3-fluoropyridin-4-amine provides key insights into its structure. A published spectrum shows the following characteristic signals: δ 7.82 (d, J = 5.4 Hz, 1H), 6.60 (t, J = 5.8 Hz, 1H), 4.38 (br s, 2H)[3]. The doublet corresponds to the proton at position 6, the triplet to the proton at position 5, and the broad singlet to the amine protons.

Synthesis and Reactivity

A common synthetic route to 2-chloro-3-fluoropyridin-4-amine involves the deprotection of a carbamate-protected precursor.

Experimental Protocol: Synthesis of 2-chloro-3-fluoropyridin-4-amine [3]

-

To a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (excess).

-

Stir the solution at ambient temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or a suitable cartridge system to afford 2-chloro-3-fluoropyridin-4-amine.

The reactivity of this molecule is governed by the interplay of its three substituents. The amine group can act as a nucleophile, the chloro group can be displaced via nucleophilic aromatic substitution (SNAAr), and the pyridine nitrogen can be protonated or alkylated. The fluorine atom, being a poor leaving group in SNAAr reactions on pyridine rings, primarily exerts a strong inductive electron-withdrawing effect.

Applications in Drug Discovery

2-Chloro-3-fluoro-4-aminopyridine serves as a crucial building block for various therapeutic agents. It is cited as an intermediate in the synthesis of kinase inhibitors and other biologically active molecules[2]. The strategic placement of the functional groups allows for the construction of complex heterocyclic systems, a common feature in many modern pharmaceuticals.

Part 2: The Enigmatic Isomer: 2-chloro-4-fluoropyridin-3-amine

In stark contrast to its well-documented counterpart, 2-chloro-4-fluoropyridin-3-amine is not readily found in commercial catalogs or the primary scientific literature. This section will, therefore, focus on a predictive analysis of its properties and a proposed synthetic strategy based on established chemical principles.

Predicted Physicochemical and Spectroscopic Profile

While experimental data is lacking, we can predict some of the key properties of this isomer and how they might differ from the known compound.

| Property | Predicted Value/Characteristic | Rationale |

| CAS Number | Not assigned/found | Lack of public documentation |

| Molecular Formula | C₅H₄ClFN₂ | Same as isomer |

| Molecular Weight | 146.55 g/mol | Same as isomer |

| Physical Form | Likely a solid | Similar to isomer |

| Boiling Point | Expected to be similar to the 4-amino isomer | Similar molecular weight and polarity |

| Basicity (pKa) | Potentially lower than the 4-amino isomer | The fluorine atom at the para-position to the pyridine nitrogen will have a stronger electron-withdrawing effect on the ring nitrogen's basicity compared to the meta-position in the known isomer. |

| ¹H NMR | Distinct chemical shifts and coupling patterns | The proton at position 5 would likely appear as a doublet, and the proton at position 6 as a doublet of doublets due to coupling with both the fluorine and the adjacent proton. |

Proposed Synthetic Strategies

The synthesis of 2-chloro-4-fluoropyridin-3-amine presents a regiochemical challenge. A plausible approach would involve the regioselective amination of a suitable precursor, such as 2-chloro-4-fluoropyridine.

Proposed Synthetic Workflow:

-

Nitration of 2-chloro-4-fluoropyridine: Electrophilic nitration of 2-chloro-4-fluoropyridine would be expected to occur at the 3-position, directed by the activating effect of the para-fluoro substituent and the deactivating effect of the 2-chloro group.

-

Reduction of the nitro group: The resulting 2-chloro-4-fluoro-3-nitropyridine could then be reduced to the target amine using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl).

Causality Behind Experimental Choices:

-

Nitration: This is a classic method for introducing an amino group precursor onto an aromatic ring. The regioselectivity is crucial and would need to be confirmed experimentally.

-

Reduction: Catalytic hydrogenation is generally a clean and high-yielding method for the reduction of nitro groups to amines.

Potential Applications and Comparative Reactivity

The altered substitution pattern in 2-chloro-4-fluoropyridin-3-amine would likely lead to different reactivity and biological profiles compared to its isomer.

-

Nucleophilicity of the Amine: The amine group in the 3-position is ortho to both the chloro and fluoro substituents. This steric hindrance could reduce its nucleophilicity compared to the 4-amino isomer.

-

SNAAr Reactivity: The chloro group at the 2-position is activated by the para-fluoro substituent, potentially making it more susceptible to nucleophilic displacement than in the 3-fluoro isomer.

-

Drug Discovery: This isomer could serve as a valuable scaffold for accessing novel chemical space. The different electronic and steric environment could lead to unique binding interactions with biological targets.

Part 3: Head-to-Head Comparison and Future Outlook

| Feature | 2-chloro-3-fluoropyridin-4-amine | 2-chloro-4-fluoropyridin-3-amine (Predicted) |

| Availability | Commercially available | Not readily available |

| Synthesis | Established (deprotection) | Proposed (nitration followed by reduction) |

| Pyridine Basicity | Higher | Lower |

| Amine Nucleophilicity | Less sterically hindered | More sterically hindered |

| C2-Cl SNAAr Reactivity | Moderately activated | Potentially more activated |

The stark difference in the available information for these two isomers highlights an opportunity for synthetic exploration. The development of a reliable synthetic route to 2-chloro-4-fluoropyridin-3-amine would provide the research community with a new and potentially valuable building block. Further investigation into its reactivity and biological properties could unlock novel applications in medicinal chemistry and materials science.

Conclusion

This technical guide has provided a detailed overview of the known isomer, 2-chloro-3-fluoropyridin-4-amine, and a predictive analysis of its lesser-known counterpart, 2-chloro-4-fluoropyridin-3-amine. The differences in their predicted properties and reactivity underscore the profound impact of substituent placement on the chemical nature of a molecule. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the exploration and characterization of underrepresented isomers like 2-chloro-4-fluoropyridin-3-amine will be crucial for expanding the accessible chemical space and driving innovation.

References

-

Brugarolas, P. et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(43), pp.7150-7152. Available at: [Link]

-

Brugarolas, P. et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Available at: [Link]

-

ResearchGate. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available at: [Link]

-

AIP Publishing. (n.d.). Density Functional Theory Calculations on 2-Chloro-4- Fluoropyridine. Available at: [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Available at: [Link]

- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Eureka | Patsnap. (2018). Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]

- Patent 0551459. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

Concept Life Sciences. (n.d.). Poster | Regioselective amidomethylation of 4-chloro-3-fluoropyridine by metalation and Minisci-type reactions. Available at: [Link]

-

NIST WebBook. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Available at: [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines. Available at: [Link]

-

ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? Available at: [Link]

-

ACS Publications. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

Sources

Harnessing the Power of Halogenated Aminopyridine Scaffolds for Kinase Inhibitor Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of binding to a wide array of biological targets, most notably the ATP-binding site of protein kinases.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone in the design of targeted therapeutics. The strategic incorporation of halogens onto this scaffold represents a powerful and nuanced approach to optimizing inhibitor potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the rationale, synthesis, and application of halogenated aminopyridine scaffolds in modern kinase inhibitor discovery. We will explore the underlying principles of halogen bonding, delve into structure-activity relationships (SAR), and present case studies of successful clinical inhibitors, offering field-proven insights for drug development professionals.

The Aminopyridine Scaffold: A Privileged Kinase Hinge-Binder

Protein kinases, central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. Most small molecule kinase inhibitors are ATP-competitive, targeting the conserved ATP-binding pocket. A key interaction within this pocket is the formation of one or more hydrogen bonds with the "hinge region," a short, flexible segment of amino acids that connects the N- and C-lobes of the kinase domain.

The aminopyridine moiety is exceptionally well-suited to act as a hinge-binder. The pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor, allowing it to form the canonical interactions required for stable binding. This inherent ability is a primary reason for its classification as a privileged scaffold in kinase inhibitor design.[3]

Caption: Canonical hydrogen bonding of an aminopyridine scaffold with the kinase hinge region.

The Strategic Role of Halogenation

While the aminopyridine core anchors the inhibitor to the hinge, modifications to the scaffold are required to achieve high potency and selectivity. Halogenation is a key strategy in this optimization process. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a compound's properties through a combination of steric, electronic, and direct bonding effects.[4][5]

Physicochemical Modulation

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity. The lipophilicity increases in the order F < Cl < Br < I.[4]

-

Metabolic Stability: Replacing a metabolically labile hydrogen atom with a halogen (particularly fluorine) can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.[6]

The Halogen Bond: A Key Non-Covalent Interaction

Beyond simple steric and electronic effects, halogens can participate in a highly directional, non-covalent interaction known as a halogen bond.[7] This occurs when an electropositive region on the halogen atom (the "σ-hole") interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain.

The strength of the halogen bond generally increases with the polarizability and size of the halogen: I > Br > Cl > F. This interaction can provide an additional anchor point within the ATP pocket, significantly increasing binding affinity and contributing to inhibitor selectivity.[8][9]

Caption: The σ-hole on a halogen atom (X) forms an attractive interaction with a Lewis base.

Synthesis of Halogenated Aminopyridine Scaffolds

The modular nature of many kinase inhibitors lends itself to convergent synthetic strategies. A common approach involves the preparation of the halogenated aminopyridine core, which is then coupled to other fragments, often via transition metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

Example Protocol: Synthesis of a Halogenated Aminopyridine Kinase Inhibitor Core

This protocol outlines a generalized, two-step approach representative of methods used to synthesize inhibitors like Sorafenib and Regorafenib.[10][11]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reactants:

-

Halogenated phenol (e.g., 4-amino-3-fluorophenol) (1.0 eq)

-

Activated pyridine (e.g., 4-chloro-N-methyl-2-pyridinecarboxamide) (1.1 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., DMF or DMSO)

-

-

Procedure:

-

To a stirred solution of the halogenated phenol in the solvent, add the base and stir at room temperature for 15 minutes.

-

Add the activated pyridine to the mixture.

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the diaryl ether intermediate.

-

Step 2: Urea Formation

-

Reactants:

-

Diaryl ether intermediate from Step 1 (1.0 eq)

-

Substituted isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq)

-

Aprotic solvent (e.g., Dichloromethane or Toluene)

-

-

Procedure:

-

Dissolve the diaryl ether intermediate in the aprotic solvent under an inert atmosphere (N₂).

-

Add the substituted isocyanate dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), monitoring by TLC or LC-MS.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Wash the crude solid with a non-polar solvent (e.g., hexanes or ether) to remove impurities.

-

Recrystallize or purify by column chromatography if necessary to obtain the final halogenated aminopyridine inhibitor.

-

Case Studies: Halogenated Aminopyridines in the Clinic

Several FDA-approved kinase inhibitors feature the halogenated aminopyridine scaffold, demonstrating its clinical and commercial success.

Sorafenib and Regorafenib: Multi-Kinase Inhibition

Sorafenib (Nexavar®) and Regorafenib (Stivarga®) are multi-kinase inhibitors used to treat various cancers, including renal cell carcinoma and hepatocellular carcinoma.[12][13] Their structures are nearly identical, with Regorafenib being a fluorinated version of Sorafenib.[14] This single fluorine atom subtly alters the conformation and electronic properties of the molecule, resulting in a broader kinase inhibition profile for Regorafenib, which targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[15][16][17]

The core structure features a picolinamide linked via a diaryl ether to a urea moiety. The trifluoromethyl and chloro substituents on the terminal phenyl ring are crucial for binding in a hydrophobic pocket and making key interactions.

| Inhibitor | Key Targets | Halogenation |

| Sorafenib | VEGFR, PDGFR, RAF kinases[10][13] | 4-chloro -3-(trifluoromethyl )phenyl |

| Regorafenib | VEGFR, TIE2, PDGFR, FGFR, RAF[15][17] | 4-chloro -3-(trifluoromethyl )phenyl, 3-fluoro phenoxy |

Ponatinib: Overcoming Resistance

Ponatinib (Iclusig®) is a potent, multi-targeted kinase inhibitor designed to overcome drug resistance in chronic myeloid leukemia (CML).[18] Specifically, it is active against the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to other inhibitors like imatinib.[18] Its structure includes a halogenated aminopyridine-like imidazo[1,2-b]pyridazine core. The trifluoromethyl group on the phenyl ring occupies a hydrophobic pocket, contributing to its high potency against both wild-type and mutant kinases.[19] However, its broad selectivity profile, which includes potent inhibition of VEGFR and FGFR, is thought to contribute to its associated risk of arterial thrombotic events.[20][21]

Fedratinib: Selective JAK2 Inhibition

Fedratinib (Inrebic®) is a selective inhibitor of Janus kinase 2 (JAK2), approved for the treatment of myelofibrosis.[22][23] The JAK-STAT signaling pathway is often constitutively active in myeloproliferative neoplasms.[22] Fedratinib is an ATP-competitive inhibitor that shows significant selectivity for JAK2 over other JAK family members like JAK3.[24] This selectivity is critical for minimizing off-target effects. The halogenated aminopyridine scaffold is a key component of its structure, participating in essential hinge-binding interactions.

| Inhibitor | Primary Target | IC₅₀ (JAK2) | Selectivity Profile |

| Fedratinib | JAK2 | ~3-6 nM[22][24] | ~35-fold vs JAK1, ~334-fold vs JAK3[24] |

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and optimization of novel halogenated aminopyridine inhibitors follow a structured, multi-stage workflow.

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method for measuring the potency of an inhibitor against a target kinase using a luminescence-based assay that quantifies ATP consumption.

-

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

Test compound (inhibitor) serially diluted in DMSO

-

Kinase buffer (containing MgCl₂, DTT, etc.)

-

ATP solution at a concentration near the Kₘ of the kinase

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10-100 µM.

-

In the microplate, add the kinase buffer.

-

Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Prepare a master mix of kinase enzyme and substrate in kinase buffer. Add this mix to all wells except the negative control ("no enzyme") wells.

-

To initiate the reaction, prepare an ATP solution in kinase buffer and add it to all wells.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent to all wells. This reagent lyses the cells (if applicable) and contains luciferase and luciferin to generate a light signal proportional to the ATP concentration.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Future Directions and Conclusion

The halogenated aminopyridine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. Future efforts will likely focus on several key areas:

-

Enhanced Selectivity: Designing inhibitors that can distinguish between highly homologous kinase family members remains a significant challenge. The directional nature of halogen bonds may be further exploited to achieve this.

-

Bioisosteric Replacements: Exploring non-classical bioisosteres for halogens, such as ethynyl or cyano groups, can sometimes mimic the key interactions of a halogen bond while offering a different set of physicochemical properties.[6][25]

-

Targeting Novel Kinases: As our understanding of disease biology grows, new kinase targets are continually being validated. The principles learned from existing halogenated aminopyridine inhibitors can be applied to these new targets.

References

- Fedr

- The role of halogen bonding in inhibitor recognition and binding by protein kinases. PubMed.

- Fedratinib (TG-101348) | JAK2 Inhibitor. MedChemExpress.

- The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases.

- Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib. PubMed.

- BAY 61-3606 | Syk Inhibitor. MedchemExpress.com.

- Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Journal of Computer-Aided Molecular Design.

- Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregul

- The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Ingenta Connect.

- Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase-2 (JAK2)

- Expert Highlights Benefits of Fedratinib in Subgroup of Patients With Myelofibrosis. Targeted Oncology.

- BAY 61-3606 Dihydrochloride | Syk Inhibitor | Apoptosis Inducer. Selleck Chemicals.

- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.

- Selectivity Profiling of CS Analogs of Ponatinib Inhibition.

- Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Medicinal Chemistry.

- BAY 61-3606 | Syk | Apoptosis. TargetMol.

- Bioisosteric Replacements. Cambridge MedChem Consulting.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online.

- Comparative TKI Profiling Analyses to Explore Potential Mechanisms of Ponatinib-Associated Arterial Thrombotic Events.

- Syk Inhibitor IV, BAY 61-3606 - CAS 732983-37-8. Merck Millipore.

- Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.

- Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online.

- Regorafenib - Wikipedia.

- Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed.

- Sorafenib | New Drug Approvals. New Drug Approvals.

- Halogen bonds involved in binding of halogenated ligands by protein kinases. IBB PAS Repository.

- The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery. Benchchem.

- Chemical structure of regorafenib and sorafenib.

- Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry.

- Regorafenib | C21H15ClF4N4O3 | CID 11167602. PubChem.

- Potent Activity of Ponatinib (AP24534)

- Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Journal of Medicinal Chemistry.

- REGORAFENIB. Inxight Drugs.

- Structure-based optimization of aminopyridines as PKCθ inhibitors.

- Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. PMC.

- Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. PMC.

- regorafenib. Drug Central.

- A practical and efficient method for synthesis of sorafenib and regorafenib.

- Sorafenib - Wikipedia.

- Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. PubMed.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem

- Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed.

- Discovery of Potent and Selective Next-Generation Pan-BCR-ABL Inhibitors for the Treatment of CML and Ph+ ALL.

- Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase.

- Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associ

- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. researchgate.net [researchgate.net]

- 12. Regorafenib - Wikipedia [en.wikipedia.org]

- 13. Sorafenib - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. REGORAFENIB [drugs.ncats.io]

- 17. regorafenib [drugcentral.org]

- 18. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ashpublications.org [ashpublications.org]

- 22. Fedratinib - Wikipedia [en.wikipedia.org]

- 23. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 2-Chloro-4-fluoropyridin-3-amine

This guide serves as a technical safety and handling manual for 2-Chloro-4-fluoropyridin-3-amine , designed for research and development environments. It moves beyond the standard 16-section SDS format to provide operational context, reactivity insights, and risk mitigation strategies.

Document Control:

-

Compound: 2-Chloro-4-fluoropyridin-3-amine[1][2][3][4][5][6]

-

Molecular Formula:

-

Molecular Weight: 146.55 g/mol [6]

-

Primary Application: Scaffold for kinase inhibitors,

electrophile for drug discovery.

Phase 1: Strategic Overview & Molecular Identity

The "Why" – Scientific Context

In medicinal chemistry, this scaffold is not merely a generic building block; it is a regioselective linchpin . The presence of the amine at the C3 position, flanked by a chlorine (C2) and a fluorine (C4), creates a unique electronic environment.

-

Reactivity Profile: The fluorine atom at C4 is activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine. -

Handling Implication: Unlike simple aminopyridines, this compound is prone to hydrolysis or unwanted substitution if exposed to strong nucleophiles or moisture under heat.

Physicochemical Data Table

| Property | Value | Operational Note |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation/degradation. |

| Melting Point | 133–137 °C (Predicted) | Verify with capillary melting point upon receipt. |

| Solubility | DMSO, Methanol, DCM | Poor water solubility; avoid aqueous workups without co-solvents. |

| pKa (Calc) | ~3.5 (Pyridine N) | Weakly basic; forms salts with strong acids. |

| Storage | 2–8 °C, Inert Gas | Hygroscopic potential. Store under Argon/Nitrogen. |

Phase 2: Risk Assessment & Toxicology (E-E-A-T Analysis)

Expert Insight: While specific toxicological data for CAS 1805269-43-5 is limited in public registries, its hazard profile is derived from the Structure-Activity Relationship (SAR) of fluorinated aminopyridines.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

Critical Hazard: Hydrogen Fluoride (HF) Generation

The presence of the C-F bond poses a latent risk during thermal decomposition.

-

Fire Scenario: In the event of a fire, combustion will release Hydrogen Fluoride (HF) gas along with NOx and HCl.

-

Mitigation: Standard ABC fire extinguishers are sufficient, but full-face respirators are mandatory for cleanup to prevent HF inhalation.

Phase 3: Operational Protocols & Workflows

Safe Handling Lifecycle

The following diagram outlines the mandatory workflow for handling this compound to maintain chemical integrity and operator safety.

Figure 1: Operational lifecycle for 2-Chloro-4-fluoropyridin-3-amine. Note the equilibration step to prevent condensation.

Step-by-Step Handling Protocol

1. Personal Protective Equipment (PPE):

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Hands: Nitrile gloves (Minimum thickness 0.11 mm). Note: Fluorinated pyridines can permeate thin nitrile; double-gloving is recommended for prolonged handling.

-

Respiratory: Work strictly within a certified chemical fume hood.

2. Weighing & Transfer:

-

Pre-Check: Allow the container to reach room temperature before opening to prevent water condensation on the cold solid (hydrolysis risk).

-

Environment: Weigh inside a fume hood. Use an antistatic gun if the powder is static-prone.

-

Solvent Choice: Dissolve immediately in anhydrous solvent (DCM or DMF) if used for coupling.

3. Spill Management:

-

Small Spill (<5g): Absorb with vermiculite or sand.[9] Do not use combustible materials (sawdust).

-

Decontamination: Wipe surface with a dilute sodium bicarbonate solution to neutralize any potential acidic hydrolysis products.

Phase 4: Reactivity & Synthetic Utility

Understanding the reactivity prevents safety incidents (e.g., exotherms) and ensures experimental success.

The Vulnerability

The C4-Fluorine is the "hotspot" of this molecule.

Figure 2: Reactivity pathways. Path 3 represents a stability risk releasing HF.

Incompatibility List

-

Strong Oxidizers: Risk of vigorous reaction.

-

Strong Acids: Will protonate the amine and pyridine nitrogen.

-

Strong Bases (e.g., NaH, KOtBu): Can induce rapid

or polymerization if not controlled.

Phase 5: Emergency Response (First Aid)

-

Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids. Seek medical attention. (Fluorinated compounds can cause delayed deep-tissue damage).

-

Skin Contact: Wash with soap and water.[7] If redness persists or if there is suspicion of HF hydrolysis products, apply Calcium Gluconate gel (precautionary measure for fluorinated organic decomposition) and seek medical help.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

References

-

ChemicalBook. (2024). 2-Chloro-4-fluoropyridin-3-amine CAS 1805269-43-5 Entry.[1][2][3][5][6] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet for Analog: 2-Chloro-4-fluoropyridine. Retrieved from

-

PubChem. (2024). Compound Summary: 2-Chloro-4-fluoropyridin-3-amine (CID 138646679). Retrieved from

-

BenchChem. (2025).[9] Safety Guide for Aminopyridines and Fluorinated Heterocycles. Retrieved from

Sources

- 1. 1607014-76-5|2-Chloro-5-fluoropyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 4-Hydroxyphenyl trifluoromethyl sulphone | CAS#:432-84-8 | Chemsrc [chemsrc.com]

- 3. 1805269-43-5 CAS Manufactory [chemicalbook.com]

- 4. CAS # 31301-51-6, 2-Chloro-5-fluoropyridine - chemBlink [sdhlbiochem.chemblink.com]

- 5. 2-chloro-4-fluoropyridin-3-amine | 1805269-43-5 [sigmaaldrich.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. research.uga.edu [research.uga.edu]

- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Advanced Heterocyclic Amine Intermediates in Agrochemical Synthesis

Methodologies, Mechanisms, and Industrial Scalability

Executive Summary